molecular formula C13H9Br2N3S2 B4364781 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364781
M. Wt: 431.2 g/mol
InChI Key: YPUYXGKENSNIMM-UHFFFAOYSA-N
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Description

5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a phenyl ring

Properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3S2/c1-7-4-2-3-5-9(7)18-12(16-17-13(18)19)10-6-8(14)11(15)20-10/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUYXGKENSNIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thiol Introduction: The thiol group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

    Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, organolithium reagents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiophene derivatives without bromine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the triazole ring is known to enhance the biological activity of many drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with biological macromolecules, while the thiophene and phenyl rings can participate in π-π interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,5-dichloro-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4,5-difluoro-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-(4,5-DIBROMO-2-THIENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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